ethyl 6-methyl-1H-benzimidazole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

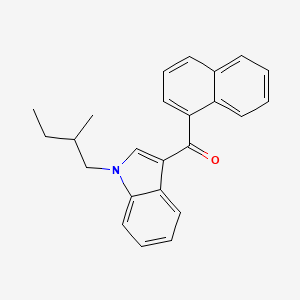

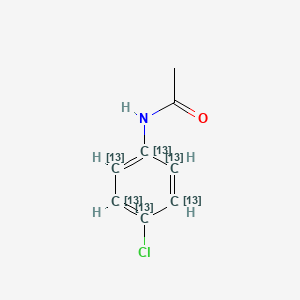

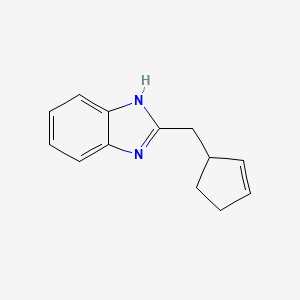

“Ethyl 6-methyl-1H-benzimidazole-2-carboxylate” is a chemical compound with the molecular formula C11H12N2O2. It is part of a class of compounds known as benzimidazoles, which are heterocyclic aromatic organic compounds. This class of compounds is known for its extensive range of therapeutic applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . Another method involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .

Molecular Structure Analysis

The molecular structure of “this compound” is based on the benzimidazole core, which is a bicyclic compound consisting of the fusion of benzene and imidazole rings . The ethyl group is attached to the imidazole ring, and the carboxylate functional group is also attached to the imidazole ring .

Chemical Reactions Analysis

Benzimidazole compounds, including “this compound”, can undergo a variety of chemical reactions. For instance, they can be used as key precursors to synthesize substituted benzimidazo[1,2-a]quinolones . They can also participate in the formation of metal–organic frameworks (MOFs) due to the coordination advantage of N-heterocyclic carboxylate ligands .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 204.229. More specific properties such as melting point, boiling point, and solubility were not found in the retrieved papers.

Mecanismo De Acción

While the specific mechanism of action for “ethyl 6-methyl-1H-benzimidazole-2-carboxylate” is not mentioned in the retrieved papers, benzimidazole compounds are known for their wide range of biological activities. For instance, some benzimidazole fungicides have been found to have physicochemical properties that make them potent against various diseases .

Direcciones Futuras

The future research directions for “ethyl 6-methyl-1H-benzimidazole-2-carboxylate” and similar compounds could involve exploring their potential applications in the construction of metal–organic frameworks (MOFs) for proton conduction research . Additionally, further studies could investigate the therapeutic potential of these compounds, given their wide range of biological activities .

Propiedades

IUPAC Name |

ethyl 6-methyl-1H-benzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-12-8-5-4-7(2)6-9(8)13-10/h4-6H,3H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAODMJRRGTCNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(N1)C=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653034 |

Source

|

| Record name | Ethyl 6-methyl-1H-benzimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144167-46-4 |

Source

|

| Record name | Ethyl 6-methyl-1H-benzimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5alpha)-2'H-Androst-2-eno[3,2-c]pyrazol-17-one](/img/structure/B589188.png)

![2-[(2R,3R)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B589190.png)